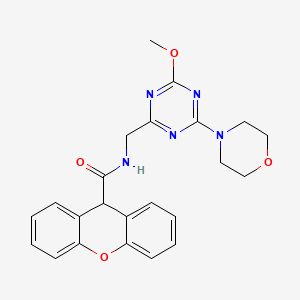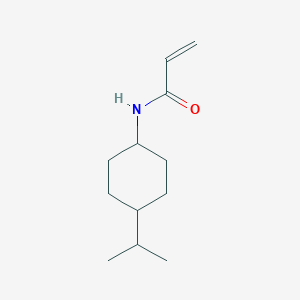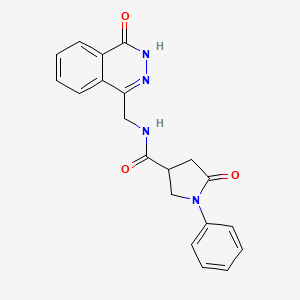
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves a multi-step process. Starting with benzoic acid, it is converted into various intermediates such as ethyl benzoate and benzohydrazide, leading to the formation of 1,3,4-oxadiazole derivatives . Similarly, other studies have shown the synthesis of related compounds by converting aromatic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols . These intermediates are then reacted with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride to yield the final compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been established using various analytical techniques. For instance, the crystal structure and density functional theory (DFT) calculations have been carried out for compounds like N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, providing insights into the molecular conformation and electronic properties . The spectral data, including IR, NMR, and Mass spectrometry, have been used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from DFT studies, which include the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These energies are crucial in determining the chemical reactivity descriptors of the compounds . The reactivity of the synthesized compounds towards various biological targets can also be considered a form of chemical reaction, as these interactions are governed by the chemical properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The spectral characterization, including EI-MS, IR, and (1)H-NMR, reveals the successful synthesis and gives an indication of the physical properties such as solubility and stability . The chemical properties, such as antimicrobial and hemolytic activity, have been evaluated, showing variable activity against selected microbial species . The biological screening against enzymes like acetylcholinesterase and butyrylcholinesterase provides additional data on the chemical properties of these compounds .
Scientific Research Applications
Anti-inflammatory Activity
Research has identified compounds within the family of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrating significant anti-inflammatory activity. Such studies suggest potential therapeutic applications in managing inflammation-related conditions (K. Sunder, Jayapal Maleraju, 2013).
Antimicrobial and Antifungal Effects
Another area of research application involves the synthesis of derivatives that exhibit antimicrobial and antifungal properties. For instance, compounds synthesized to contain the 1,3,4-oxadiazole moiety have been tested against a variety of microbial species, showing promise as potential antimicrobial agents (Samreen Gul, Aziz‐ur‐Rehman, et al., 2017).
Anticancer Screening
The synthesized compounds also display potent anticancer activities, with certain derivatives presenting powerful cytotoxic results against breast cancer cell lines compared to reference compounds. This highlights their potential for development into anticancer therapeutics (Sraa Abu-Melha, 2021).
properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-9-7-13(10(2)22-9)15-19-20-16(23-15)18-14(21)8-24-12-5-3-11(17)4-6-12/h3-7H,8H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCQOKCLONXZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)

![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)



![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)
